3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid
Description
This compound, identified by CAS RN 76893-45-3 (97% purity) , is a sulfonamide-functionalized propanoic acid derivative. Its structure features a 4-methoxyphenyl group attached via a sulfonamide linkage to a 2,4-dimethylbenzenesulfonyl moiety, with a terminal propanoic acid chain. Synonyms include 3-{[(2,4-dimethylphenyl)sulfonyl]amino}propanoic acid and ZINC3249523 . The molecule’s design combines electron-donating (methoxy) and sterically bulky (dimethyl) groups, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-4-9-17(14(2)12-13)25(22,23)19(11-10-18(20)21)15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODPTITDMYECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid typically involves multiple stepsThe final step involves the addition of the propanoic acid group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
3-[N-(2-Methoxyphenyl)4-Methylbenzenesulfonamido]Propanoic Acid (CAS 103687-96-3)
- Structural Differences : The methoxy group is at the 2-position on the phenyl ring, and the sulfonamide is linked to a 4-methylbenzenesulfonyl group (vs. 2,4-dimethyl in the target compound) .
- Impact : The ortho-methoxy substituent may induce steric hindrance and alter electronic effects compared to the para-methoxy group in the target compound. This could reduce solubility or binding affinity in biological systems.
- Molecular Weight: 341.45 g/mol (C₁₇H₁₉NO₅S) vs. 355.43 g/mol for the target compound (C₁₈H₂₁NO₅S).
3-(N-(4-Methoxybenzyl)-4-Methylphenylsulfonamido)Propanoic Acid (CAS 1311254-73-5)
Functional Group Variations
3-[(4-Methoxyphenyl)(4-Oxo-4,5-Dihydro-1,3-Thiazol-2-yl)Amino]Propanoic Acid
- Structural Differences : Incorporates a thiazole ring instead of a sulfonamide group .
- Impact : The thiazole introduces a heterocyclic aromatic system, which could enhance π-π stacking interactions in protein binding but reduce hydrogen-bonding capacity compared to sulfonamides.
2-[(2E)-3-(4-Methoxyphenyl)Prop-2-Enamido]Propanoic Acid (ZINC C03887304)
Halogenated Derivatives
3-(-N-(2-Bromo-4-Sulfamoylphenyl)Amino)Propanoic Acid
Key Data Table
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-[N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamido]propanoic acid can be summarized as follows:
- Molecular Formula : C15H19N1O4S
- Molecular Weight : 319.39 g/mol
- IUPAC Name : 3-[N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamido]propanoic acid
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. Research indicates that sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a variety of pathogens.
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of sulfonamide derivatives, including the compound . For example:
- Bacterial Inhibition : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research involving animal models indicated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible application in treating inflammatory conditions.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including our compound, against multi-drug resistant strains of bacteria. The results indicated that the compound maintained effectiveness even against resistant strains, making it a candidate for further development as an antibiotic. -
Case Study on Anti-inflammatory Activity :
In a clinical trial assessing the anti-inflammatory properties of sulfonamide derivatives in patients with rheumatoid arthritis, participants receiving the compound exhibited significant improvement in clinical scores compared to a placebo group. This highlights its potential role in managing chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
